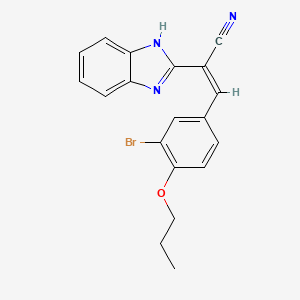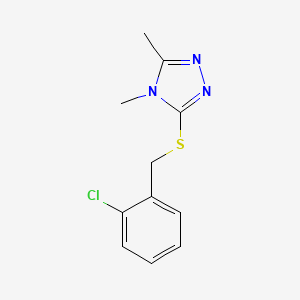
(2Z)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-propoxyphenyl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-propoxyphenyl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring, a bromo-substituted phenyl group, and a propoxy group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-propoxyphenyl)prop-2-enenitrile typically involves the following steps:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the bromo-substituted phenyl group:
Formation of the prop-2-enenitrile moiety: This can be accomplished by the reaction of the benzimidazole derivative with an appropriate acrylonitrile derivative under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring or the phenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as alkoxides, amines, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the benzimidazole ring or phenyl group.
Reduction: Primary amines or other reduced forms of the nitrile group.
Substitution: Various substituted derivatives of the phenyl group.
科学的研究の応用
(2Z)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-propoxyphenyl)prop-2-enenitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
作用機序
The mechanism of action of (2Z)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-propoxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromo-substituted phenyl group and the propoxy group may enhance the compound’s binding affinity and specificity towards its targets. The nitrile group can also play a role in modulating the compound’s reactivity and stability.
類似化合物との比較
(2Z)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the bromo and propoxy substituents, resulting in different chemical and biological properties.
(2Z)-2-(1H-benzimidazol-2-yl)-3-(4-bromophenyl)prop-2-enenitrile: Lacks the propoxy group, which may affect its solubility and reactivity.
(2Z)-2-(1H-benzimidazol-2-yl)-3-(3-bromophenyl)prop-2-enenitrile:
Uniqueness: The presence of both the bromo-substituted phenyl group and the propoxy group in (2Z)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-propoxyphenyl)prop-2-enenitrile makes it unique compared to similar compounds
特性
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-propoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O/c1-2-9-24-18-8-7-13(11-15(18)20)10-14(12-21)19-22-16-5-3-4-6-17(16)23-19/h3-8,10-11H,2,9H2,1H3,(H,22,23)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYDZVLWYVMCNW-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C(/C#N)\C2=NC3=CC=CC=C3N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(E)-2-(3-ethoxy-4-methoxyphenyl)ethenyl]quinolin-8-ol](/img/structure/B5336780.png)
![N-[4-(1-piperidinyl)benzyl]propanamide](/img/structure/B5336788.png)
![(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-3-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-2-PROPEN-1-ONE](/img/structure/B5336796.png)
![2-methoxy-N-(3-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide](/img/structure/B5336806.png)
![3-{[4-(4-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5336813.png)

![3-[6-(dimethylamino)pyridin-3-yl]-5-{[(2-methoxyethyl)amino]sulfonyl}benzoic acid](/img/structure/B5336825.png)
![1-(5-methoxy-1H-indazol-3-yl)-N-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5336838.png)

![5-{[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]carbonyl}-N-(2-methoxyethyl)pyridin-2-amine](/img/structure/B5336843.png)
![N-(3-fluoro-2-methylphenyl)-4-{6-[(6-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5336853.png)
![1-(4-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5336864.png)
![6-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B5336868.png)
![2-methoxy-6-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}phenol](/img/structure/B5336870.png)
